

An In-depth Technical Guide to Dipentyl Phthalate-3,4,5,6-d4

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Compound of Interest

Compound Name: Dipentyl phthalate-3,4,5,6-d4

Cat. No.: B570221

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This technical guide provides a comprehensive overview of the chemical properties and applications of **Dipentyl phthalate-3,4,5,6-d4**, a crucial internal and surrogate standard for the quantitative analysis of phthalates. This document details its physicochemical characteristics, provides established experimental protocols for its use, and includes visualizations to aid in the understanding of analytical workflows.

Core Chemical Properties

Dipentyl phthalate-3,4,5,6-d4 is the deuterium-labeled form of Dipentyl phthalate. The incorporation of four deuterium atoms on the phthalate ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its chemical and physical properties are summarized in the tables below.

General and Physical Properties



Property	Value
Chemical Name	dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[3][4]
Synonyms	Di-n-pentyl phthalate-d4, Amyl Phthalate-d4, DPENP-d4, DnPP-d4[3]
CAS Number	358730-89-9[3][5]
Unlabeled CAS Number	131-18-0[3][4]
Appearance	Colorless to light yellow oily liquid[3][6]
Molecular Formula	C18H22D4O4[3]
Molecular Weight	310.42 g/mol [3][5]
Density	1.036 g/mL at 25°C[3]
Boiling Point	342°C[3][6]
Flash Point	118°C (closed cup)[5]
Solubility	Soluble in chloroform and methanol (slightly)[3]. Not miscible or difficult to mix in water.[6]

Chromatographic and Spectrometric Data

Parameter	Value
Typical Analytical Method	Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Mass Shift (vs. unlabeled)	M+4[5]
Isotopic Purity	≥98 atom % D
Chemical Purity	≥95%

Synthesis

While a specific, detailed protocol for the synthesis of **Dipentyl phthalate-3,4,5,6-d4** is not readily available in public literature, the general synthesis of phthalate esters involves the



Fischer esterification of phthalic anhydride (or phthalic acid) with the corresponding alcohol.[7] In this case, deuterated phthalic anhydride or phthalic acid would be reacted with n-pentanol.

The synthesis of unlabeled di-n-pentyl phthalate is achieved by reacting n-amyl alcohol with phthalic acid or phthalic anhydride.[6] The reaction of phthalic anhydride with alcohols can be catalyzed by acid under dehydrating conditions.[8][9]

A general method for producing deuterium-labeled phthalate esters utilizes o-xylene-d10 as a starting material. This suggests a synthetic route that would involve the oxidation of the deuterated aromatic precursor to form the deuterated phthalic anhydride, followed by esterification.

Experimental Protocols

Dipentyl phthalate-3,4,5,6-d4 is primarily used as a surrogate or internal standard in isotope dilution mass spectrometry (IDMS) to ensure accurate quantification of phthalates in various complex matrices by correcting for analyte loss during sample preparation and instrumental analysis.[10] The following are detailed experimental protocols for common applications.

Protocol 1: Analysis of Phthalates in Liquid Samples (e.g., Water, Beverages) by Liquid-Liquid Extraction (LLE) and GC-MS

This protocol is suitable for the extraction and quantification of phthalates from various liquid matrices.

- 1. Materials and Reagents:
- Solvents: n-Hexane (pesticide or HPLC grade), Acetone (HPLC grade)[11]
- Internal Standard Stock Solution: Prepare a 1000 μg/mL stock solution of Dipentyl phthalate-3,4,5,6-d4 in a suitable solvent (e.g., n-hexane).
- Calibration Standards: Prepare a series of calibration standards of the target phthalates in n-hexane. Spike each standard with the internal standard to achieve a final concentration similar to that in the prepared samples.



- Glassware: Volumetric flasks, separatory funnels, centrifuge tubes, and GC vials. All glassware should be thoroughly rinsed with acetone and then n-hexane to avoid phthalate contamination.[2]
- Reagents: Sodium chloride (for breaking emulsions, if necessary).[12]
- 2. Sample Preparation (LLE):
- Measure 15 mL of the liquid sample into a separatory funnel.[11]
- Spike the sample with a known amount of the **Dipentyl phthalate-3,4,5,6-d4** internal standard solution (e.g., 15 μ L of a 10 μ g/mL solution).
- Add 10 mL of n-hexane to the separatory funnel.[11]
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate for 10 minutes. If an emulsion forms, add a small amount of sodium chloride.
- Drain the lower aqueous layer and collect the upper organic layer (n-hexane).
- Repeat the extraction of the aqueous layer with a fresh 10 mL portion of n-hexane.
- Combine the two organic extracts.
- Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
 [11]
- Transfer the concentrated extract to a GC vial for analysis.
- 3. GC-MS Instrumental Analysis:
- Gas Chromatograph: Agilent 7890A or equivalent.
- Mass Spectrometer: Agilent 5977C or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.



- Carrier Gas: Helium at a constant flow of 1 mL/min.[13]
- Injection Volume: 1 μL in splitless mode.[13]
- Inlet Temperature: 280°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 min.
 - Ramp 1: 10°C/min to 280°C.
 - Ramp 2: 5°C/min to 310°C, hold for 5 min.[12]
- MS Source Temperature: 250°C.[13]
- MS Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- · Ions to Monitor:
 - Quantification Ion for **Dipentyl phthalate-3,4,5,6-d4**: To be determined based on the mass spectrum (likely m/z 153 or other characteristic fragment).
 - Qualifier Ions: At least two other characteristic ions.
 - Monitor corresponding ions for target unlabeled phthalates.

Protocol 2: Analysis of Phthalates in Solid Samples (e.g., Polymers, Food) by Solvent Extraction and GC-MS

This protocol is suitable for solid matrices that require dissolution or extraction to release the phthalates.

- 1. Materials and Reagents:
- Solvents: Tetrahydrofuran (THF), n-Hexane, Cyclohexane (all high purity).

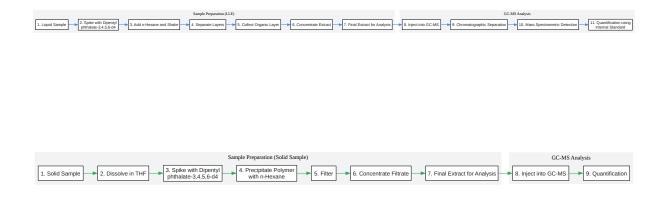


- Internal Standard Stock Solution: As described in Protocol 1.
- Calibration Standards: As described in Protocol 1.
- Glassware and Equipment: Vials with screw caps, ultrasonic bath, centrifuge, PTFE syringe filters (0.45 μm).
- 2. Sample Preparation:
- Weigh approximately 300 mg of the solid sample (cut into small pieces) into a glass vial.
- Add 10 mL of THF to dissolve the sample.
- Spike with a known amount of the **Dipentyl phthalate-3,4,5,6-d4** internal standard solution.
- Seal the vial and sonicate for 30 minutes, or until the sample is completely dissolved.
- Add 20 mL of n-hexane dropwise to precipitate the polymer matrix.
- Allow the mixture to stand for 30 minutes for the polymer to settle.
- Filter the supernatant through a 0.45 μm PTFE filter into a clean vial.
- Concentrate the filtrate to 1 mL under a gentle stream of nitrogen.
- Reconstitute the final extract in a known volume of cyclohexane for GC-MS analysis.
- 3. GC-MS Instrumental Analysis:
- Follow the instrumental parameters outlined in Protocol 1.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows.





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